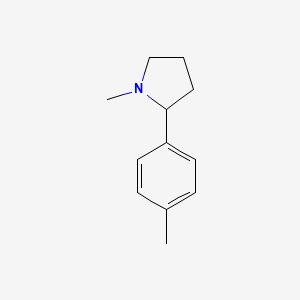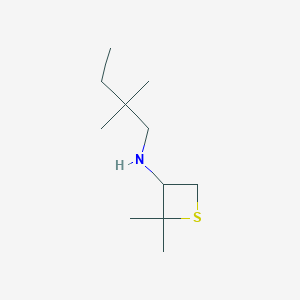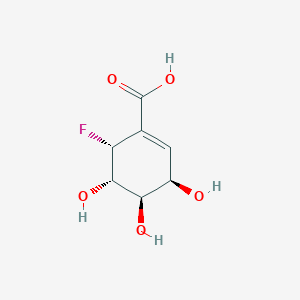
(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid is a fluorinated organic compound with a unique structure characterized by multiple hydroxyl groups and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid typically involves multi-step organic synthesis. One common approach is the fluorination of a cyclohexene derivative followed by the introduction of hydroxyl groups and the carboxylic acid functional group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclohexene derivatives with ketone or aldehyde functionalities.
Applications De Recherche Scientifique
(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R,5S,6R)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(3R,4R,5S,6R)-6-bromo-3,4,5-trihydroxycyclohexene-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid imparts unique properties, such as increased stability and altered reactivity compared to its chloro and bromo analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H9FO5 |
|---|---|
Poids moléculaire |
192.14 g/mol |
Nom IUPAC |
(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H9FO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,3-6,9-11H,(H,12,13)/t3-,4-,5-,6-/m1/s1 |
Clé InChI |
XFSMSJCDVCOESF-KVTDHHQDSA-N |
SMILES isomérique |
C1=C([C@H]([C@H]([C@@H]([C@@H]1O)O)O)F)C(=O)O |
SMILES canonique |
C1=C(C(C(C(C1O)O)O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



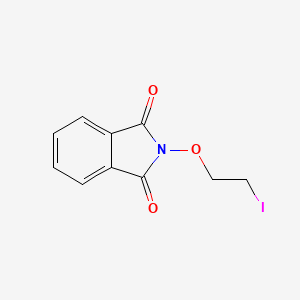
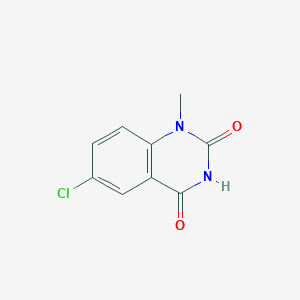
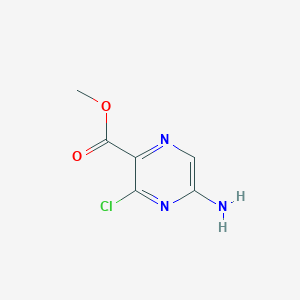

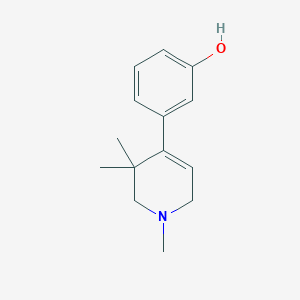
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid](/img/structure/B13030225.png)

![4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13030240.png)
![tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13030241.png)
